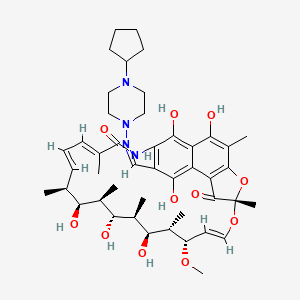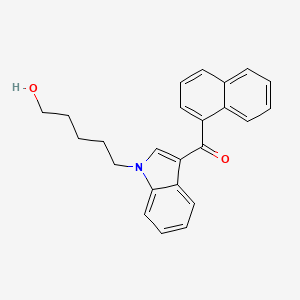
5-OH-Jwh-018
Descripción general
Descripción
5-OH-JWH-018 is a synthetic cannabinoid and a major urinary metabolite of JWH-018 . It is characterized by monohydroxylation of the N-alkyl chain . It was found in psychoactive “spice” products that activate cannabinoid receptors .
Synthesis Analysis
The synthesis of JWH-018 involves mixing indole with aluminum oxide until a homogeneous powder is formed. Then, 1-Naphthoyl chloride is added to the mixture and stirred to evenly mixed solution. The final mixture is irradiated at 100 °С for 8 minutes in a sealed microwave vial .
Molecular Structure Analysis
The empirical formula of 5-OH-JWH-018 is C24H23NO2 . The molecular weight is 357.45 . The major metabolic pathways of JWH-018 include hydroxylation on the N-pentyl chain and further oxidation or glucuronidation .
Chemical Reactions Analysis
JWH-018 is subject to extensive phase I and II metabolic reactions in vivo . The major metabolic pathways include hydroxylation on the N-pentyl chain and further oxidation or glucuronidation . For THJ-2201, 27 metabolites were observed, predominantly oxidative defluorination plus subsequent carboxylation or glucuronidation, and glucuronidation of hydroxylated metabolites .
Physical And Chemical Properties Analysis
5-OH-JWH-018 is an analytical reference standard categorized as a synthetic cannabinoid . It is a certified reference material . The concentration is 100 μg/mL in methanol .
Aplicaciones Científicas De Investigación
Pharmacological Effects : Jwh-018, a synthetic cannabinoid found in "spice" products, has been studied for its effects on the brain, particularly on cannabinoid receptors. Repeated exposure to Jwh-018 can lead to tolerance and influence serotonin receptor sensitivity (Elmore & Baumann, 2018).
Detection Methods : Novel immunoassays have been developed to detect synthetic cannabinoids like Jwh-018 in urine. These assays can identify usage of these substances, which do not cross-react with traditional marijuana tests (Arntson et al., 2013).
Metabolism and Excretion : Understanding the metabolism of Jwh-018 is crucial for drug testing. Studies have chemically synthesized potential metabolites of Jwh-018 to identify them in biological samples and support drug testing programs (Beuck et al., 2011).
Forensic Analysis : Gas chromatography-mass spectrometry (GC-MS) methods have been developed for detecting Jwh-018 metabolites in urine, supporting forensic investigations and drug enforcement (Emerson et al., 2013).
Potential Risks and Side Effects : Jwh-018 has been associated with several health risks and side effects, including psychotic symptoms, oxidative stress in neuronal cells, and adverse reactions in humans (Sezer et al., 2020; Every-Palmer, 2011)(https://consensus.app/papers/cannabinoid-jwh018-psychosis-explorative-study-everypalmer/edf87567a5e4558092ed2909a24d3280/?utm_source=chatgpt).
Safety And Hazards
JWH-018 is a synthetic cannabinoid found in several versions of the herbal mixture “Spice.” Illicit use of this Spice cannabinoid centers on its psychoactive effects which mimic those of Δ9-THC in cannabis . It has been associated with serious toxicities, including acute kidney injury, myocardial infarction, and death .
Direcciones Futuras
Existing doping control methods were expanded and validated according to international guidelines in order to allow for the detection of the carboxy and the alkylhydroxy metabolites, respectively, as urinary markers for the illegal intake of the synthetic cannabinoid JWH-018 . Both metabolites were quantified in authentic doping control urine samples that had been suspicious of JWH-018 abuse after routine screening procedures .
Propiedades
IUPAC Name |
[1-(5-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c26-16-7-1-6-15-25-17-22(20-12-4-5-14-23(20)25)24(27)21-13-8-10-18-9-2-3-11-19(18)21/h2-5,8-14,17,26H,1,6-7,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHBAICDASCCIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016539 | |
| Record name | JWH-018 N-(5-Hydroxypentyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-OH-Jwh-018 | |
CAS RN |
335161-21-2 | |
| Record name | 5-OH-JWH-018 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335161212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-018 N-(5-Hydroxypentyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-OH-JWH-018 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23VQ914XMN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid](/img/structure/B604921.png)
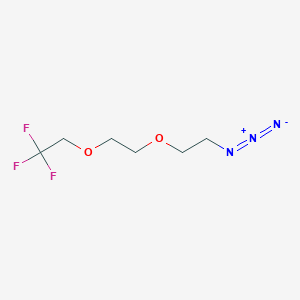




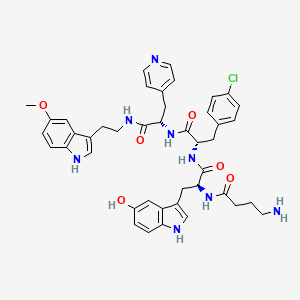
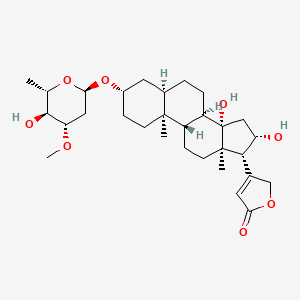
![N-(3,5-Dimethylphenyl)-N'-[2-(trifluoromethyl)phenyl]-guanidine](/img/structure/B604931.png)
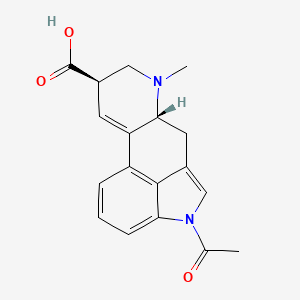
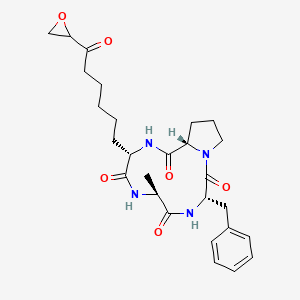
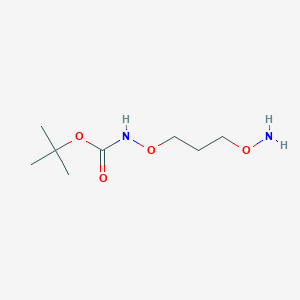
![{2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B604941.png)
